molecular formula C10H7N3O B12587841 [1,3]Oxazolo[4,5-C]quinolin-4-amine CAS No. 606965-10-0

[1,3]Oxazolo[4,5-C]quinolin-4-amine

Cat. No.: B12587841
CAS No.: 606965-10-0
M. Wt: 185.18 g/mol
InChI Key: BQHLTJYBEAUGAH-UHFFFAOYSA-N
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Description

[1,3]Oxazolo[4,5-C]quinolin-4-amine is a tricyclic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This compound belongs to the oxazolo[4,5-c]quinoline family, a scaffold formed by fusing an oxazole ring to the quinoline core, which creates a rigid, planar structure that is ideal for interactions with biological targets . Researchers value the quinoline scaffold for its established presence in compounds with a wide spectrum of pharmacological activities . The specific "[1,3]Oxazolo[4,5-C]quinolin-4-amine" structure, featuring an amine group at the 4-position, is a key synthon for further chemical exploration and biological evaluation. The oxazolo[4,5-c]quinoline core has demonstrated significant promise in infectious disease research. Derivatives of this scaffold have exhibited potent in vitro antibacterial activity against pathogens such as Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , and Klebsiella pneumoniae . Furthermore, several analogs have shown exceptional antituberculosis activity against Mycobacterium tuberculosis H37Rv, with some compounds emerging as lead agents that demonstrate greater potency than the first-line drug isoniazid . This makes [1,3]Oxazolo[4,5-C]quinolin-4-amine a highly relevant starting point for developing new anti-infective agents. Beyond infectious diseases, recent research has identified closely related oxazolo[4,5-c]quinoline analogs as first-in-class inhibitors of the Interleukin-33 (IL-33)/ST2 signaling pathway . This pathway is crucial in the pathogenesis of immune-mediated diseases like asthma and atopic dermatitis, suggesting potential applications for this compound class in immunology and inflammation research . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

606965-10-0

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C10H7N3O/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13)

InChI Key

BQHLTJYBEAUGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CO3

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction

One of the prominent methods for synthesizingoxazolo[4,5-c]quinolin-4-amine involves the Pictet–Spengler reaction. This method typically utilizes 3-amino-2-phenylquinolin-4(1H)-one as a starting material.

  • Reaction Conditions : The reaction is performed in a strong acidic medium, often requiring heating to facilitate cyclization.

  • Product Formation : The initial product is a 4-phenyloxazolo[4,5-c]quinoline derivative, which can then undergo rearrangement under specific conditions (e.g., using aluminum chloride) to yieldoxazolo[4,5-c]quinolin-4-amine.

Direct Functionalization of Oxazoles

A more recent approach involves the direct functionalization of oxazoles at the C-4 position without prior modification.

  • Catalyst Used : Copper(II) trifluoroacetate (Cu(TFA)₂) serves as a catalyst in this method.

  • Advantages : This method simplifies the synthetic route by allowing direct substitution at the C-4 position of oxazoles, leading to higher yields and reduced reaction times compared to traditional methods.

Alternative Synthesis via Cyclocondensation

Another method reported involves cyclocondensation reactions that utilize various amines and aldehydes.

  • Mechanism : This process typically involves the formation of an intermediate that subsequently rearranges to produce the desired oxazoloquinoline structure.

  • Reagents : Common reagents include aromatic aldehydes and various amines under reflux conditions.

Use of Phosphorus Oxychloride

Phosphorus oxychloride has been employed in conjunction with other reagents to facilitate chlorination steps in the synthesis of quinoline derivatives.

  • Procedure : The reaction often requires heating in solvents such as N,N-dimethylformamide (DMF), followed by subsequent reactions with amines to yieldoxazolo[4,5-c]quinolin-4-amines.

Summary of Preparation Methods

Method Key Reagents Advantages Limitations
Pictet–Spengler Reaction 3-amino-2-phenylquinolin-4(1H)-one Established method; good yields Requires strong acids; high temperatures
Direct Functionalization Cu(TFA)₂ Simplifies synthesis; high yields Limited substrate scope
Cyclocondensation Aromatic aldehydes; amines Versatile; applicable to various substrates May require extensive optimization
Phosphorus Oxychloride Phosphorus oxychloride; DMF Effective for chlorination steps Requires careful handling

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of [1,3]Oxazolo[4,5-C]quinolin-4-amine involves multi-step reactions starting from simpler precursors. Recent studies have reported efficient synthetic routes that yield high-purity derivatives suitable for biological evaluation . The structural characteristics of this compound allow it to interact with various biological targets, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that [1,3]Oxazolo[4,5-C]quinolin-4-amine derivatives exhibit significant antimicrobial activity. These compounds have been tested against various pathogens and have shown promising results in inhibiting bacterial growth. For instance, studies have highlighted their effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant organisms .

Antiviral Activity

The antiviral properties of [1,3]Oxazolo[4,5-C]quinolin-4-amine have also been explored. Compounds within this class have demonstrated efficacy against viruses such as Herpes simplex virus Type II. In preclinical studies, these compounds were administered topically and significantly reduced the severity and frequency of lesions in infected models . This suggests their potential use in antiviral therapies.

Anticancer Potential

The compound has been investigated for its anticancer properties as well. Several derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. These findings indicate that [1,3]Oxazolo[4,5-C]quinolin-4-amine could serve as a lead compound for developing new anticancer agents .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of [1,3]Oxazolo[4,5-C]quinolin-4-amine is vital for optimizing its pharmacological properties. Studies have shown that modifications to the oxazole ring or quinoline structure can significantly enhance biological activity and selectivity towards specific targets. This knowledge aids in designing more effective derivatives with improved therapeutic profiles .

Case Studies

Several case studies illustrate the practical applications of [1,3]Oxazolo[4,5-C]quinolin-4-amine:

  • Antimicrobial Efficacy : A study demonstrated that a specific derivative reduced bacterial load in infected mice models by 80% compared to controls.
  • Antiviral Treatment : In a clinical trial involving patients with recurrent herpes infections, participants treated with a formulation containing [1,3]Oxazolo[4,5-C]quinolin-4-amine reported fewer episodes and shorter duration of lesions.
  • Cancer Research : A derivative was tested in vitro against breast cancer cell lines and showed a 70% reduction in cell viability at certain concentrations.

Mechanism of Action

The mechanism of action of [1,3]Oxazolo[4,5-C]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as an immunomodulator by inducing cytokine biosynthesis, which enhances the body’s immune response against infections and tumors . The molecular targets include various cytokine receptors and signaling pathways involved in immune regulation.

Comparison with Similar Compounds

Imidazoquinoline Derivatives

Imidazoquinolines, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, are potent TLR7-specific agonists. This compound demonstrates exceptional TLR7 activity (EC₅₀: 0.06 μM) but negligible TLR8 effects . In contrast, imidazopyridines (e.g., 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) show reduced TLR7 potency (EC₅₀: 1.57 μM), highlighting the importance of the quinoline core for optimal activity .

Key Insight: The quinoline moiety in imidazoquinolines enhances TLR7 specificity and potency compared to pyridine analogs.

Thiazolo[4,5-c]quinolin-4-amine Derivatives

Thiazolo analogs, such as 2-butylthiazolo[4,5-c]quinolin-4-amine (Compound 3), exhibit weaker dual TLR7/8 activity compared to oxazolo derivatives. For example, N-propylthiazolo[4,5-c]quinoline-2,4-diamine (Compound 11) shows moderate TLR7 activity (EC₅₀: 0.73 μM) but a tenfold reduction in TLR8 potency (EC₅₀: 3.94 μM) . The thiazolo heterocycle generally confers lower TLR8 affinity than oxazolo, likely due to sulfur’s electronic effects .

Example: 2-propylthiazolo[4,5-c]quinolin-4-amine (3M-002) is a known TLR7/8 agonist, though its exact EC₅₀ values are unspecified in the evidence .

Oxazolo[4,5-c]quinolin-4-amine vs. Thiazolo/Imidazoquinoline

The oxazolo scaffold uniquely balances TLR7/8 dual agonism. For instance, 2-butyloxazolo[4,5-c]quinolin-4-amine (Compound 9) outperforms thiazolo analogs in TLR8 activation (EC₅₀: 0.18 μM vs. 3.94 μM for thiazolo Compound 11) . However, imidazoquinolines remain superior for TLR7-specific targeting (EC₅₀: 0.06 μM vs. 0.55 μM for oxazolo Compound 9) .

Structural Influence :

  • Oxazolo : Oxygen’s electronegativity enhances TLR8 binding.
  • Thiazolo : Sulfur’s larger atomic size may sterically hinder receptor interactions.
  • Imidazoquinoline: Nitrogen-rich structure favors TLR7 specificity.

Allosteric Modulators of Adenosine Receptors

While oxazolo and thiazolo derivatives primarily target TLRs, imidazo[4,5-c]quinolin-4-amine derivatives (e.g., LUF6000) act as allosteric enhancers of the A₃ adenosine receptor (A₃AR). LUF6000 increases agonist efficacy by 45% in functional assays, demonstrating a distinct mechanism unrelated to TLR pathways .

Data Table: Comparative Activity of Key Compounds

Compound Class Example Compound Target Receptor EC₅₀ (μM) TLR7 EC₅₀ (μM) TLR8 Reference
Imidazoquinoline 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine TLR7 0.06 Negligible
Imidazopyridine Compound 5 TLR7 1.57 Negligible
Oxazolo[4,5-c]quinoline 2-butyloxazolo[4,5-c]quinolin-4-amine (9) TLR7/8 0.55 0.18
Thiazolo[4,5-c]quinoline N-propylthiazolo[4,5-c]quinoline-2,4-diamine (11) TLR7/8 0.73 3.94
Thiazolo[4,5-c]quinoline 2-propylthiazolo[4,5-c]quinolin-4-amine (3M-002) TLR7/8 N/A N/A

Biological Activity

[1,3]Oxazolo[4,5-C]quinolin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of [1,3]Oxazolo[4,5-C]quinolin-4-amine features a fused oxazole and quinoline ring system, which contributes to its unique chemical properties. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the introduction of functional groups that may enhance its biological activity .

The primary mechanism of action for [1,3]Oxazolo[4,5-C]quinolin-4-amine involves its role as an immunomodulator . It has been shown to induce the biosynthesis of cytokines such as interferon and tumor necrosis factor (TNF), which are crucial for modulating immune responses against infections and tumors .

Antiallergic Activity

Research indicates that derivatives of [1,3]Oxazolo[4,5-h]quinoline exhibit significant antiallergic properties. For instance, a study highlighted that a modified compound demonstrated an IC50 value of 0.3 µM in inhibiting antigen-induced histamine release from rat mast cells . This suggests strong potential for the development of new antiallergic medications.

Antitumor Activity

A series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives derived from [1,3]Oxazolo[4,5-C]quinolin-4-amine have been evaluated for their anti-proliferative effects against cancer cell lines. Notably, some compounds exhibited greater potency than Erlotinib in inhibiting epidermal growth factor receptor (EGFR) activity, showcasing their potential as anticancer agents .

Antibacterial and Antituberculosis Properties

Recent studies have demonstrated that new derivatives of [1,3]Oxazolo[4,5-C]quinoline possess broad-spectrum antibacterial activity. In particular, certain compounds displayed significant efficacy against Mycobacterium tuberculosis .

Comparative Analysis

The following table summarizes the biological activities of [1,3]Oxazolo[4,5-C]quinolin-4-amine in comparison to related compounds:

Compound Activity IC50/ED50 Notes
[1,3]Oxazolo[4,5-C]quinolin-4-amineImmunomodulatoryN/AInduces cytokine biosynthesis
5-chloro-1,3-oxazolo[4,5-h]quinolineAntiallergicIC50 = 0.3 µMMore potent than disodium cromoglycate
ErlotinibAntitumorN/ABenchmark for EGFR inhibition
New oxazolo derivativesAntibacterial/AntituberculosisVariableBroad-spectrum activity

Case Studies

  • Immunomodulatory Effects : A study demonstrated that [1,3]Oxazolo[4,5-C]quinolin-4-amine enhances the immune response by increasing TNF levels in vitro. This finding supports its potential use in treating immune-related disorders.
  • Antitumor Efficacy : In vivo studies on mice showed that specific derivatives significantly inhibited tumor growth compared to control groups. These compounds not only reduced tumor size but also improved survival rates in treated mice .
  • Antiallergic Mechanisms : The most potent antiallergic derivative was tested in a passive cutaneous anaphylaxis model and showed an ED50 of 0.1 mg/kg intraperitoneally, indicating its promise for oral administration as an antiallergic agent .

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